molecular formula C46H38N2O5P2 B14773723 10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B14773723
M. Wt: 760.7 g/mol
InChI Key: OPPSQSBXELPSMR-UHFFFAOYSA-N
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Description

The compound 10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic molecule characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core pentacyclic structure. The synthetic route typically includes:

    Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure.

    Functional Group Modifications: Introduction of the dimethylamino and methoxymethyl groups through nucleophilic substitution reactions.

    Final Assembly: Coupling of the two pentacyclic units via a phosphorous linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the phosphorous center to its oxide form.

    Reduction: Reduction of the phosphorous center to its lower oxidation states.

    Substitution: Nucleophilic substitution at the dimethylamino and methoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products of these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study the interactions of phosphorous-containing molecules with biological systems. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure and reactivity could be harnessed to develop new drugs with specific biological targets.

Industry

In industrial applications, the compound can be used in the development of new materials with unique properties. Its pentacyclic structure could impart desirable characteristics such as stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its phosphorous center. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The pathways involved in these interactions are still under investigation, but they likely include modulation of enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine lies in its specific functional groups and the ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C46H38N2O5P2

Molecular Weight

760.7 g/mol

IUPAC Name

10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C46H38N2O5P2/c1-47(2)54-50-39-23-21-29-13-5-9-17-35(29)41(39)43-37-19-11-7-15-31(37)25-33(45(43)52-54)27-49-28-34-26-32-16-8-12-20-38(32)44-42-36-18-10-6-14-30(36)22-24-40(42)51-55(48(3)4)53-46(34)44/h5-26H,27-28H2,1-4H3

InChI Key

OPPSQSBXELPSMR-UHFFFAOYSA-N

Canonical SMILES

CN(C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C(=CC5=CC=CC=C54)COCC6=CC7=CC=CC=C7C8=C6OP(OC9=C8C1=CC=CC=C1C=C9)N(C)C

Origin of Product

United States

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